1-(Oxetan-3-yl)pyrrolidin-3-amine
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Overview
Description
(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine is a chiral amine compound featuring an oxetane ring and a pyrrolidine ring. Chiral amines are important in the synthesis of pharmaceuticals and agrochemicals due to their ability to interact with biological systems in a stereospecific manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine typically involves the formation of the oxetane ring followed by the introduction of the pyrrolidine moiety. Common synthetic routes may include:
Oxetane Formation: This can be achieved through cyclization reactions involving epoxides and aldehydes or ketones.
Pyrrolidine Introduction: The pyrrolidine ring can be introduced via nucleophilic substitution reactions or through cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane and pyrrolidine derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the oxetane or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: May serve as a ligand in biochemical studies.
Medicine: Potential use in drug development due to its chiral nature.
Industry: Could be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine would depend on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The oxetane and pyrrolidine rings may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-(Oxetan-3-yl)pyrrolidin-3-amine: The enantiomer of the compound, which may have different biological activity.
(3R)-1-(Oxetan-3-yl)piperidin-3-amine: Similar structure with a piperidine ring instead of a pyrrolidine ring.
(3R)-1-(Oxetan-3-yl)morpholin-3-amine: Contains a morpholine ring, which may alter its chemical properties.
Uniqueness
(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of both oxetane and pyrrolidine rings. This combination can result in unique chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-(oxetan-3-yl)pyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-6-1-2-9(3-6)7-4-10-5-7/h6-7H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMPDNZPMZCNHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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